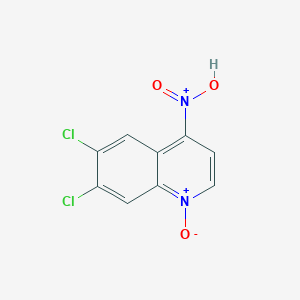
(6,7-Dichloro-1-oxidoquinolin-1-ium-4-yl)-hydroxy-oxoazanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6,7-Dichloro-1-oxidoquinolin-1-ium-4-yl)-hydroxy-oxoazanium is a chemical compound with the molecular formula C9H4Cl2N2O3. It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 6th and 7th positions, a nitro group at the 4th position, and an oxide group at the 1st position of the quinoline ring. This compound is known for its applications in various scientific research fields, particularly in the study of carcinogenesis and DNA damage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dichloro-1-oxidoquinolin-1-ium-4-yl)-hydroxy-oxoazanium typically involves the nitration of 6,7-dichloroquinoline followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4th position. The subsequent oxidation step involves the use of oxidizing agents such as hydrogen peroxide or peracids to introduce the oxide group at the 1st position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(6,7-Dichloro-1-oxidoquinolin-1-ium-4-yl)-hydroxy-oxoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The chlorine atoms at the 6th and 7th positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives of quinoline.
Substitution: Quinoline derivatives with various functional groups replacing the chlorine atoms.
科学研究应用
(6,7-Dichloro-1-oxidoquinolin-1-ium-4-yl)-hydroxy-oxoazanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce nitro and oxide functional groups into quinoline derivatives.
Biology: Employed in studies of DNA damage and repair mechanisms due to its ability to induce DNA lesions.
Medicine: Investigated for its potential role in cancer research, particularly in the study of carcinogenesis and the development of anti-cancer drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of (6,7-Dichloro-1-oxidoquinolin-1-ium-4-yl)-hydroxy-oxoazanium involves its ability to induce DNA damage. The compound forms covalent adducts with DNA, leading to the formation of DNA lesions. These lesions are typically repaired by the nucleotide excision repair pathway. The compound’s ability to generate reactive oxygen species during its metabolic reduction also contributes to its DNA-damaging effects. The molecular targets include DNA and various proteins involved in DNA repair and cell cycle regulation.
相似化合物的比较
Similar Compounds
4-Nitroquinoline 1-oxide: A closely related compound with similar DNA-damaging properties.
6,7-Dichloroquinoline: Lacks the nitro and oxide groups but shares the quinoline core structure.
4-Aminoquinoline: Contains an amino group instead of a nitro group at the 4th position.
Uniqueness
(6,7-Dichloro-1-oxidoquinolin-1-ium-4-yl)-hydroxy-oxoazanium is unique due to the presence of both nitro and oxide groups, which contribute to its potent DNA-damaging effects. Its ability to induce DNA lesions and generate reactive oxygen species makes it a valuable tool in the study of DNA damage and repair mechanisms, as well as in cancer research.
属性
CAS 编号 |
14094-48-5 |
|---|---|
分子式 |
C7H10N2O2 |
分子量 |
0 |
同义词 |
6,7-DICHLORO-4-NITROQUINOLINE-1-OXIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



